molecular formula C17H13N3 B11854813 5-Methyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoline CAS No. 127621-35-6

5-Methyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoline

Cat. No.: B11854813
CAS No.: 127621-35-6
M. Wt: 259.30 g/mol
InChI Key: JDLIHCYBHLTNTD-UHFFFAOYSA-N
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Description

5-Methyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoline: is a heterocyclic compound that belongs to the class of triazoloquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a triazole ring fused with a quinoline ring, with a methyl group at the 5-position and a phenyl group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Methyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-A]quinoline-1-amine with different amines and triazole-2-thiol . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization process .

Industrial Production Methods:

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of microwave-mediated, catalyst-free synthesis has also been explored to achieve efficient production with high yields .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.

Major Products Formed:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce triazoloquinoline derivatives with altered functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate DNA, disrupting the replication process and leading to cell death . It also modulates the activity of specific enzymes, contributing to its antimicrobial and antiviral effects .

Comparison with Similar Compounds

Uniqueness:

5-Methyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoline is unique due to its specific substitution pattern, which imparts distinct biological properties. The presence of the methyl and phenyl groups enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

127621-35-6

Molecular Formula

C17H13N3

Molecular Weight

259.30 g/mol

IUPAC Name

5-methyl-1-phenyl-[1,2,4]triazolo[4,3-a]quinoline

InChI

InChI=1S/C17H13N3/c1-12-11-16-18-19-17(13-7-3-2-4-8-13)20(16)15-10-6-5-9-14(12)15/h2-11H,1H3

InChI Key

JDLIHCYBHLTNTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)C4=CC=CC=C4

Origin of Product

United States

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